molecular formula C₃₄H₃₆Cl₂N₆O₅ B1146843 Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate CAS No. 1246812-37-2

Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate

Cat. No.: B1146843
CAS No.: 1246812-37-2
M. Wt: 679.59
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate typically involves the reaction of itraconazole with an appropriate isocyanate reagent. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound may also interact with other molecular pathways involved in fungal growth and proliferation .

Comparison with Similar Compounds

Uniqueness: Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate is unique due to its specific structural modifications, which may enhance its biological activity and selectivity compared to other triazole derivatives. Its unique isocyanate group may also confer additional reactivity, making it a valuable compound for further chemical and biological studies .

Properties

CAS No.

1246812-37-2

Molecular Formula

C₃₄H₃₆Cl₂N₆O₅

Molecular Weight

679.59

Synonyms

4-[4-[4-[4-[[(2R,4S)-(2,4-Dichlorophenyl)-2-(isocyanomethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one; 

Origin of Product

United States

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